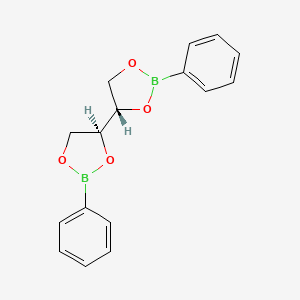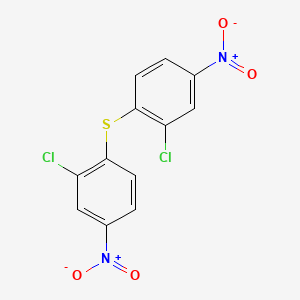
Bis(2-chloro-4-nitrophenyl) sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloro-4-nitrophenyl) sulfide: is an organic compound with the molecular formula C12H6Cl2N2O4S It is characterized by the presence of two nitrophenyl groups substituted with chlorine atoms and linked by a sulfide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloro-4-nitrophenyl) sulfide typically involves the reaction of 2-chloro-4-nitrophenyl derivatives with sulfur-containing reagents. One common method is the nucleophilic substitution reaction where 2-chloro-4-nitrophenyl halides react with thiol compounds under controlled conditions to form the desired sulfide linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-chloro-4-nitrophenyl) sulfide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups in the compound can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Bis(2-chloro-4-nitrophenyl) sulfide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Bis(2-chloro-4-nitrophenyl) sulfide exerts its effects involves interactions with specific molecular targets. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. The sulfide linkage can also participate in redox reactions, influencing the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Bis(4-nitrophenyl) sulfide: Similar structure but lacks chlorine atoms.
Bis(2-chloroethyl) sulfide:
Propriétés
Numéro CAS |
65369-91-7 |
|---|---|
Formule moléculaire |
C12H6Cl2N2O4S |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
2-chloro-1-(2-chloro-4-nitrophenyl)sulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O4S/c13-9-5-7(15(17)18)1-3-11(9)21-12-4-2-8(16(19)20)6-10(12)14/h1-6H |
Clé InChI |
VLJCUEJFRMCVAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



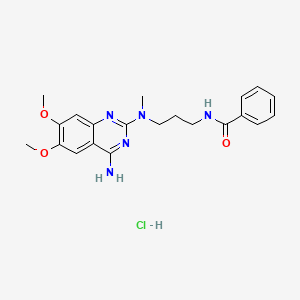
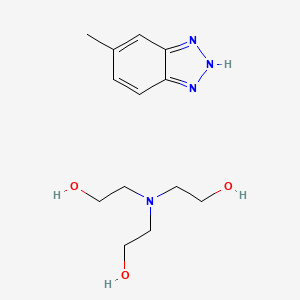
![{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium](/img/structure/B14468480.png)
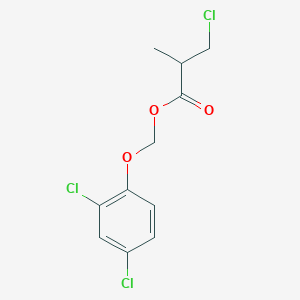
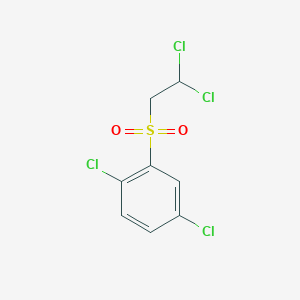
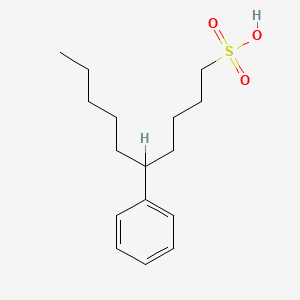
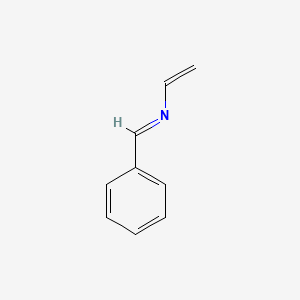
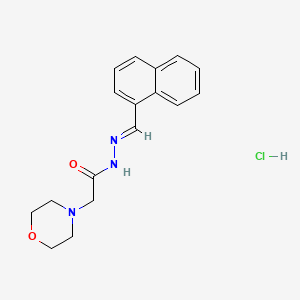

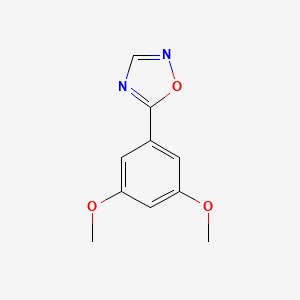
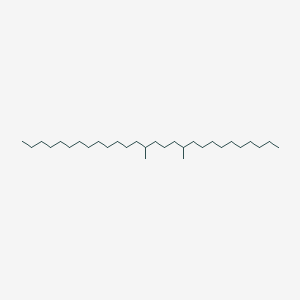
![6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14468541.png)
